(5E)-5-[4-(diethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diethylamino group, a methoxyphenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(diethylamino)benzaldehyde and 1-(3-methoxyphenyl)-1,3-diazine-2,4,6-trione under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis process is often optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H23N3O4/c1-4-24(5-2)16-11-9-15(10-12-16)13-19-20(26)23-22(28)25(21(19)27)17-7-6-8-18(14-17)29-3/h6-14H,4-5H2,1-3H3,(H,23,26,28)/b19-13+ |
InChI Key |
XALPCORFOFHFMD-CPNJWEJPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.